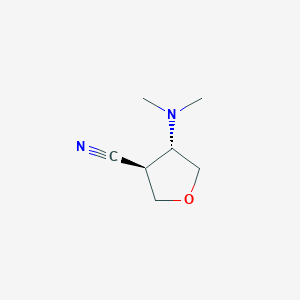
6-(2,6-Dioxopiperidin-1-yl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,6-Dioxopiperidin-1-yl)hexanoic acid is a biochemical used for proteomics research . It has a molecular formula of C11H17NO4 and a molecular weight of 227.26 .
Molecular Structure Analysis
The molecular structure of 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid is represented by the formula C11H17NO4 . This indicates that the compound contains 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescence Applications
6-(2,6-Dioxopiperidin-1-yl)hexanoic acid and its derivatives have been explored in the field of fluorescence studies. Researchers have synthesized novel fluorophores based on this compound and investigated their fluorescence properties. For instance, these fluorophores were used for labeling nucleosides, which were then converted into phosphoramidites and used for labeling oligodeoxyribonucleotides. This labeling resulted in good fluorescence signals and demonstrated higher hybridization affinity than unlabelled oligodeoxyribonucleotides, indicating their potential applications in biological studies and diagnostics (Singh & Singh, 2007).
Structural Applications in Molecules
The compound and its structural analogs have been recognized for their hydrophobic and flexible properties, making them valuable in various chemical and biological applications. 6-Aminohexanoic acid, a related compound, is used in the synthesis of modified peptides and as a linker in various biologically active structures. Its role in the structure of different molecules underlines its importance in the chemical synthesis and industrial sectors (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Applications in Analytical and Electrochemical Studies
The compound's derivatives have also been studied for their electrochemical properties. For instance, a novel quinoxaline carboxylic acid derivative was investigated for its redox behavior and important thermodynamic parameters were evaluated, revealing the potential of these compounds in electrochemical applications and material science (Shah et al., 2014).
Implications in Biological and Environmental Sciences
The compound has also been implicated in inducing changes in the metabolic profile of plants, suggesting its role in plant defense mechanisms. This property was studied in citrus, showing the compound's influence on the mevalonic and linolenic pathways and its potential in enhancing the emission of volatile compounds, hinting at its agricultural applications (Llorens et al., 2016).
Biotechnological Production
Furthermore, the pathways involved in the production of hexanoic acid, a closely related compound, were constructed in yeast, showcasing the biotechnological potential of these pathways in producing compounds of industrial relevance (Cheon et al., 2014).
Eigenschaften
IUPAC Name |
6-(2,6-dioxopiperidin-1-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c13-9-5-4-6-10(14)12(9)8-3-1-2-7-11(15)16/h1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQVXEGUXLFWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dioxopiperidin-1-yl)hexanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2781938.png)
![Bis[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2781939.png)
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2781942.png)




![5-[(3-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2781948.png)




![5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2781955.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2781960.png)